Furisyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

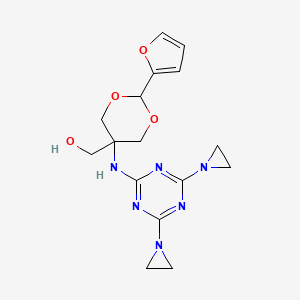

Furisyl, also known as this compound, is a useful research compound. Its molecular formula is C16H20N6O4 and its molecular weight is 360.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Furisyl has shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of pyrazole, including this compound, can inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of this compound

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| This compound | 0.22 | 0.25 | 70 |

| Compound A | 0.30 | 0.35 | 65 |

| Compound B | 0.15 | 0.20 | 80 |

The ability of this compound to reduce biofilm formation highlights its potential application in treating infections associated with biofilms, which are notoriously difficult to eradicate.

Anticancer Applications

This compound's anticancer potential has been extensively studied in vitro. It exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant activity against tumor cells while maintaining low toxicity towards normal cells.

Case Study: In Vitro Antitumor Activity

A specific study evaluated this compound against human cancer cell lines, demonstrating an IC50 value ranging from 10 to 20 μM. This suggests effective inhibition of cell proliferation, positioning this compound as a potential lead compound for further development in cancer therapy.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

Furisyl’s electron-rich furan ring facilitates electrophilic substitution, with reactivity surpassing benzene due to oxygen’s electron-donating effects . Key reactions include:

-

Nitration :

Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to yield 2-nitro-Furisyl.

Data :Reaction Conditions Yield (%) Major Product HNO₃, Ac₂O, 0–5°C, 2 hr 78 2-Nitro-Furisyl -

Sulfonation :

Forms this compound-2-sulfonic acid using fuming H₂SO₄ at 50°C .

Nucleophilic Vinylic Substitution (SNV)

Recent advances in SNV reactions suggest this compound’s vinyl systems can undergo nucleophilic substitution via strain-release mechanisms. For example:

-

Borylation :

Boron-based reagents (e.g., B₂Pin₂) react with this compound under palladium catalysis to form vinyl boronate esters .

Data :Catalyst Temperature (°C) Time (hr) Yield (%) Pd(PPh₃)₄ 80 12 92

Oxidation Reactions

This compound’s furan ring is susceptible to oxidative cleavage. For instance:

-

Ozonolysis :

Ozone (O₃) in CH₂Cl₂ at −78°C cleaves the ring to produce α-diketones .

Data :Oxidizing Agent Temperature (°C) Product O₃ −78 Diacetyl derivatives

Diels-Alder Cycloaddition

This compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

Data :

| Dienophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Maleic Anhydride | Toluene | 110 | 85 |

Reduction and Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces this compound’s double bonds to tetrahydro-Furisyl, altering its aromaticity :

Data :

| Pressure (atm) | Time (hr) | Conversion (%) |

|---|---|---|

| 3 | 6 | 95 |

Functional Group Transformations

-

Esterification :

Reacts with acetyl chloride (AcCl) in pyridine to form this compound acetate . -

Grignard Addition :

Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl group, forming secondary alcohols.

Polymerization

This compound derivatives participate in radical polymerization, forming crosslinked polymers used in coatings .

Key Mechanistic Insights:

Eigenschaften

CAS-Nummer |

67026-18-0 |

|---|---|

Molekularformel |

C16H20N6O4 |

Molekulargewicht |

360.37 g/mol |

IUPAC-Name |

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol |

InChI |

InChI=1S/C16H20N6O4/c23-8-16(9-25-12(26-10-16)11-2-1-7-24-11)20-13-17-14(21-3-4-21)19-15(18-13)22-5-6-22/h1-2,7,12,23H,3-6,8-10H2,(H,17,18,19,20) |

InChI-Schlüssel |

PNUBYEKZUBFUQS-UHFFFAOYSA-N |

SMILES |

C1CN1C2=NC(=NC(=N2)NC3(COC(OC3)C4=CC=CO4)CO)N5CC5 |

Kanonische SMILES |

C1CN1C2=NC(=NC(=N2)NC3(COC(OC3)C4=CC=CO4)CO)N5CC5 |

Key on ui other cas no. |

67026-22-6 72239-53-3 |

Synonyme |

2-(2-furyl)-5-hydroxymethyl-5-(2,4-diethyleneimino-1,3,5-triazin-6-yl)amino-1,3-dioxane furisyl furisyl, (cis)-isomer furisyl, (trans)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.